Obafluorin

描述

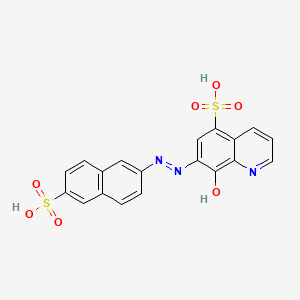

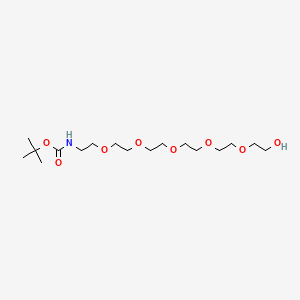

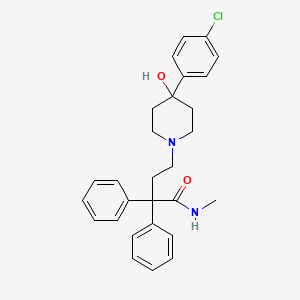

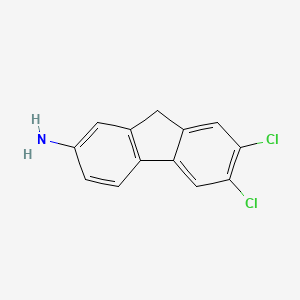

奥巴氟林是一种β-内酯类抗生素,其分子式为C₁₇H₁₄N₂O₇。 它是由荧光假单胞菌产生的,对一系列临床相关病原体具有广谱抗菌活性 . 奥巴氟林抑制苏氨酸-tRNA合成酶 (ThrRS),使其对耐药微生物有效 .

作用机制

生化分析

Biochemical Properties

Obafluorin interacts with various biomolecules, most notably threonyl-tRNA synthetase (ThrRS) . It inhibits ThrRS, an enzyme crucial for protein synthesis . The intact catechol moiety of this compound is required for both its antibacterial activity and inhibition of ThrRS .

Cellular Effects

This compound exerts significant effects on cellular processes. It inhibits ThrRS, thereby disrupting protein synthesis and affecting cell function . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of ThrRS . It has been shown to coordinate with Zn2+ in the ThrRS active site, although it is a weak Zn2+ binder in vitro . Instead, it forms a strong, specific 1:1 interaction with Fe3+ .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the presence of Fe3+ increases its antibacterial activity and prevents the hydrolytic breakdown of the β-lactone ring . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies .

准备方法

奥巴氟林通过涉及荧光假单胞菌的生物合成方法合成。 生物合成涉及L-苏氨酸-β-羟基-α-氨基酸的组装,这是关键的中间体 . 奥巴氟林的工业生产通常涉及使用荧光假单胞菌菌株的发酵过程,然后是提取和纯化步骤以分离化合物 .

化学反应分析

奥巴氟林经历几种类型的化学反应,包括:

氧化: 奥巴氟林的邻苯二酚部分可以进行氧化反应。

还原: 在特定条件下,4-硝基-苄基部分中的硝基可以被还原。

取代: β-内酯环可以进行亲核取代反应,导致开环.

这些反应中常用的试剂包括邻苯二酚氧化的氧化剂、硝基还原的还原剂和β-内酯开环的亲核试剂。 从这些反应中形成的主要产物包括具有改变的抗菌活性的修饰的奥巴氟林类似物 .

科学研究应用

奥巴氟林有几个科学研究应用:

相似化合物的比较

奥巴氟林因其张力β-内酯环和邻苯二酚部分而独一无二。类似的化合物包括其他β-内酯类抗生素,例如:

克拉维酸: 一种与青霉素联合使用的β-内酰胺酶抑制剂。

青霉素: 抑制细菌细胞壁合成的β-内酰胺类抗生素。

头孢菌素: 另一类具有更广谱活性的β-内酰胺类抗生素。

属性

IUPAC Name |

2,3-dihydroxy-N-[(2R,3S)-2-[(4-nitrophenyl)methyl]-4-oxooxetan-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O7/c20-12-3-1-2-11(15(12)21)16(22)18-14-13(26-17(14)23)8-9-4-6-10(7-5-9)19(24)25/h1-7,13-14,20-21H,8H2,(H,18,22)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINNQKIVZOTQBB-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NC2C(OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)N[C@H]2[C@H](OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238870 | |

| Record name | Obafluorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92121-68-1 | |

| Record name | Obafluorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092121681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obafluorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of obafluorin and how does this interaction affect bacterial cells?

A1: this compound specifically targets threonyl-tRNA synthetase (ThrRS) [, , ]. This enzyme plays a crucial role in protein synthesis by attaching the amino acid threonine to its corresponding tRNA molecule. By inhibiting ThrRS, this compound disrupts protein synthesis, ultimately leading to bacterial cell death [, ].

Q2: How does Pseudomonas fluorescens, the producer of this compound, protect itself from the antibiotic's effects?

A2: Pseudomonas fluorescens harbors a gene called obaO that encodes a homologue of ThrRS [, ]. This homologue, ObaO, confers self-immunity to the bacteria. While ObaO is also partially inhibited by this compound, it exhibits a unique partial inhibition mechanism, allowing the bacteria to survive in the presence of the antibiotic [, ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C17H15N3O8, and its molecular weight is 389.32 g/mol [, ].

Q4: What structural features are essential for this compound's antibacterial activity?

A4: The intact catechol moiety within the this compound structure is crucial for both its antibacterial activity and its ability to inhibit ThrRS []. Modifications to the catechol group significantly reduce or abolish these activities [].

Q5: How does the catechol moiety contribute to this compound's stability?

A5: The catechol group in this compound binds specifically to Fe3+ ions in a 1:1 ratio []. This interaction enhances the compound's stability by preventing the hydrolytic breakdown of its β-lactone ring, a feature crucial for its biological activity [].

Q6: What are the key precursors involved in this compound biosynthesis?

A6: The biosynthesis of this compound requires L-p-aminophenylalanine, glycine (specifically in the form of glyoxylic acid), and dihydroxybenzoic acid [, , ]. These precursors contribute to different parts of the this compound molecule [, , ].

Q7: What enzyme is responsible for the unusual β-lactone ring formation in this compound?

A7: The nonribosomal peptide synthetase ObiF1 catalyzes the formation of the β-lactone ring during this compound biosynthesis []. This enzyme displays unique structural features within its thioesterase domain, enabling this unusual cyclization reaction [].

Q8: How do structural modifications of this compound affect its antibacterial activity?

A8: Studies exploring this compound analogues revealed that modifications to the β-lactone ring, the catechol moiety, and the 4-nitrobenzyl group all impact the compound's antibacterial activity and stability []. These findings provide valuable insights for designing potential this compound derivatives with improved efficacy [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Isopropyl-8-methoxy-9-methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B1677011.png)

![7-[Phenyl-(quinolin-8-ylamino)methyl]quinolin-8-ol](/img/structure/B1677015.png)